(2-Iodoethyl)perfluorocyclohexane
Overview
Description
(2-Iodoethyl)perfluorocyclohexane is a chemical compound with the molecular formula C8H4F11I and a molecular weight of 436.00 g/mol . It is characterized by the presence of a perfluorinated cyclohexane ring with an iodoethyl group attached. This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of both iodine and fluorine atoms .
Preparation Methods
The synthesis of (2-Iodoethyl)perfluorocyclohexane typically involves the reaction of perfluorocyclohexane with an iodoethylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified through techniques such as distillation or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(2-Iodoethyl)perfluorocyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding perfluorinated alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom.
Elimination Reactions: Under certain conditions, the iodoethyl group can be eliminated to form perfluorocyclohexene derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Iodoethyl)perfluorocyclohexane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: The compound is used in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of (2-Iodoethyl)perfluorocyclohexane involves its interaction with specific molecular targets and pathways. The presence of the iodine atom allows for selective binding to certain biological molecules, while the perfluorinated cyclohexane ring provides stability and resistance to metabolic degradation. This combination of properties makes it an effective tool in various research applications .
Comparison with Similar Compounds
(2-Iodoethyl)perfluorocyclohexane can be compared to other similar compounds, such as:
(2-Bromoethyl)perfluorocyclohexane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
(2-Chloroethyl)perfluorocyclohexane:
Perfluorocyclohexane: Lacks the iodoethyl group, making it less reactive but still valuable in fluorine chemistry
The uniqueness of this compound lies in its combination of iodine and fluorine atoms, which provide distinct reactivity and stability, making it a versatile compound in various research fields.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(2-iodoethyl)cyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F11I/c9-3(1-2-20)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYFFENALKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F11I | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.00 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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